An In-depth Technical Guide to 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane: Properties and Applications
An In-depth Technical Guide to 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane is a versatile organosilicon compound that serves as a critical building block in the synthesis of advanced silicone-based materials.[1][2] Its unique molecular architecture, featuring both reactive vinyl groups and stabilizing phenyl substituents on a flexible siloxane backbone, imparts a desirable combination of properties. This guide provides a comprehensive overview of the chemical and physical characteristics of this compound, its synthesis, reactivity, and diverse applications, with a focus on its utility in the development of high-performance polymers and materials for various industries, including medical devices and advanced coatings.[1][2]
Molecular Structure and Key Features
The structure of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane is characterized by a central disiloxane (Si-O-Si) bond. Each silicon atom is bonded to a methyl group, a phenyl group, and a vinyl group.
Caption: Molecular Structure of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane.
This unique combination of functional groups is central to its utility:
-
Vinyl Groups: The two terminal vinyl groups are the primary sites of reactivity, enabling the molecule to undergo hydrosilylation reactions. This allows for the formation of cross-linked polymer networks, which is fundamental to the curing of silicone elastomers and resins.[1]
-
Phenyl Groups: The presence of phenyl groups on the silicon atoms significantly enhances the thermal stability and oxidative resistance of the resulting polymers compared to their purely methyl-substituted counterparts.[2] They also contribute to the material's refractive index and compatibility with other organic polymers.
-
Siloxane Backbone: The Si-O-Si linkage provides the characteristic flexibility, low-temperature performance, and hydrophobicity associated with silicone materials.
Physicochemical Properties
A summary of the key physicochemical properties of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2627-97-6 | [2] |
| Molecular Formula | C₁₈H₂₂OSi₂ | [2] |
| Molecular Weight | 310.54 g/mol | [2] |
| Appearance | Colorless clear liquid | [2] |
| Density | 1.00 g/mL | [2] |
| Boiling Point | 139 °C at 2 mmHg | [2] |
| Refractive Index (n20D) | 1.53 | [2] |
| Purity | ≥ 98% (GC) | [2] |
Synthesis
The fundamental reaction is the hydrolysis of two molecules of the chlorosilane to form a silanol intermediate, which then condenses to form the disiloxane.
General Reaction Scheme:
Caption: General synthesis pathway for 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane.
Conceptual Experimental Protocol:
A general procedure for the synthesis of disiloxanes from chlorosilanes involves the slow addition of the chlorosilane to a mixture of water and a water-immiscible organic solvent with vigorous stirring. A weak acid scavenger, such as sodium bicarbonate, is often used to neutralize the hydrochloric acid byproduct.
-
Reaction Setup: A reaction flask equipped with a dropping funnel, mechanical stirrer, and a condenser is charged with deionized water and an organic solvent (e.g., diethyl ether or toluene).
-
Addition of Precursor: Methylphenyldivinylchlorosilane is added dropwise to the stirred mixture at a controlled temperature.
-
Neutralization: A solution of sodium bicarbonate is added to neutralize the HCl formed during the reaction.
-
Workup: The organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., magnesium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield the final product.
Reactivity and Polymerization
The primary mode of reactivity for 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane is the hydrosilylation of its vinyl groups. This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group, typically catalyzed by a platinum complex. This process is fundamental to the curing of many silicone-based materials.
Caption: General scheme of a hydrosilylation reaction.
This reactivity allows 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane to act as a crosslinker or a chain extender in the formulation of various silicone polymers. The bifunctional nature of the molecule (two vinyl groups) enables the formation of linear or branched polymers, depending on the functionality of the other reactants.
Applications
The unique combination of properties makes 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane a valuable component in a wide range of applications:
-
High-Performance Silicone Elastomers: It is a key ingredient in the formulation of silicone rubbers that require high thermal stability and mechanical strength. The phenyl groups enhance the material's resistance to high temperatures, making it suitable for applications in the automotive and aerospace industries.[1][2]
-
Adhesives and Sealants: Its excellent thermal stability and flexibility make it an ideal component in high-performance silicone sealants used in construction and automotive applications, where strong adhesion and resistance to environmental factors are crucial.[1]
-
Advanced Coatings: The compound is used in the formulation of durable coatings that offer enhanced resistance to chemicals and UV degradation, making them suitable for outdoor applications.[1]
-
Medical Devices: Due to the biocompatibility of silicones, this disiloxane can be used in the production of medical-grade silicones for devices that require flexibility, durability, and the ability to withstand sterilization processes.[1]
-
Intermediate for Specialty Polymers: It serves as a valuable monomer in the synthesis of specialty polymers and copolymers. Its incorporation into polymer chains can impart desirable properties such as increased thermal stability, flexibility, and hydrophobicity.
Spectroscopic Characterization
Expected ¹H NMR Spectral Features:
-
Vinyl Protons: Complex multiplets in the region of 5.5-6.5 ppm.
-
Phenyl Protons: Multiplets in the aromatic region, typically between 7.0 and 7.8 ppm.
-
Methyl Protons: A sharp singlet in the upfield region, likely around 0.1-0.5 ppm.
Expected ¹³C NMR Spectral Features:
-
Vinyl Carbons: Resonances in the olefinic region (approximately 130-140 ppm).
-
Phenyl Carbons: Multiple resonances in the aromatic region (approximately 125-140 ppm).
-
Methyl Carbon: A single resonance in the upfield aliphatic region (approximately 0-5 ppm).
Expected FT-IR Spectral Features:
-
Si-O-Si Stretch: A strong, broad absorption band around 1000-1100 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks below 3000 cm⁻¹.
-
C=C Stretch (Vinyl): A peak around 1600 cm⁻¹.
-
Si-CH₃ Bending: A characteristic peak around 1260 cm⁻¹.
-
Si-C₆H₅: Peaks around 1430 cm⁻¹ and 1130 cm⁻¹.
Safety and Handling
1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is generally stable under normal storage conditions but may react with strong oxidizing agents. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane is a highly versatile and valuable organosilicon compound with a unique combination of properties that make it indispensable in the field of materials science. Its ability to form thermally stable and flexible polymers through hydrosilylation reactions has led to its widespread use in high-performance elastomers, adhesives, coatings, and medical devices. As the demand for advanced materials with tailored properties continues to grow, the importance of this and related siloxane monomers in both academic research and industrial applications is set to increase.
References
-
Chem-Impex. 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane. Available at: [Link]
-
Gelest, Inc. 1,3-DIVINYL-1,3-DIPHENYL-1,3-DIMETHYLDISILOXANE Safety Data Sheet. Available at: [Link]
